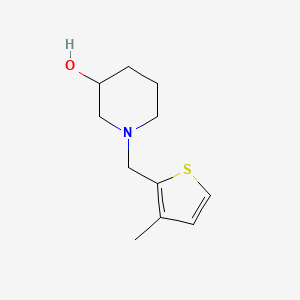

![molecular formula C15H14N2O3 B2958649 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide CAS No. 734535-47-8](/img/structure/B2958649.png)

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” is a chemical compound with the empirical formula C15H13N3O2 . It’s a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded a benzenesulfonamide derivative . This was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted benzenesulfonamides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC1=CN2C (C=C1)=NC (C3=CC=C4OCCOC4=C3)=C2 . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been synthesized through reactions involving enamines and o-quinones .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 267.28 . It’s a solid substance .科学的研究の応用

Organic Synthesis and Chemical Properties

Efficient Synthesis Techniques : A study focused on the synthesis of substituted-quinazolin-4(3H)ones demonstrates the efficient synthesis of 2-amino-N-substituted-benzamides through the condensation of isatoic anhydride with several amines under solvent-free conditions facilitated by microwave irradiation. This process highlights the compound's role in facilitating the synthesis of heterocyclic compounds with potential pharmaceutical applications (Bakavoli, Rahimizadeh, & Sabzevari, 2007).

Advanced Material Applications : Research into pyridyl substituted benzamides, including compounds related to 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide, has revealed their potential in creating materials with aggregation-enhanced emission and multi-stimuli-responsive properties. These findings are significant for the development of advanced optical and electronic materials (Srivastava et al., 2017).

Biomedical Research

Antioxidant Potential : Amino-substituted benzamide derivatives, including structures similar to the queried compound, have been studied for their antioxidant activity. The electrochemical oxidation mechanisms of these compounds offer insights into their potential as powerful antioxidants for scavenging free radicals, which is crucial for developing new therapeutic agents (Jovanović et al., 2020).

Antimicrobial and Antiproliferative Activities : Novel benzamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating the significance of the core structure in developing potential new drugs for treating various diseases. These studies suggest that modifications of the benzamide scaffold, similar to this compound, can lead to compounds with significant biological activities (Youssef et al., 2020).

将来の方向性

The future directions for research on “2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of an electrochemical method to modify the catechol moiety of hydroxytyrosol and obtain 2-amino-2,3-dihydro-1,4-benzodioxane derivatives has been reported . This could potentially be applied to the synthesis of “this compound”. Further studies could also investigate its mechanism of action and potential medicinal uses.

作用機序

Target of Action

Similar structures have been identified in compounds isolated from insects and marine organisms . These compounds are known to exhibit noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases .

Mode of Action

A related compound, n-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, is synthesized through the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride . This reaction occurs in aqueous Na2CO3 at pH 10 under stirring at room temperature .

Biochemical Pathways

Similar compounds have been found to inhibit the enzyme cyclooxygenase , which plays a key role in the inflammatory response.

Result of Action

Compounds with similar structures have been found to exhibit antioxidant and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide. For instance, the synthesis of a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, requires a specific pH and temperature . Additionally, it’s important to prevent further spillage or leakage of the compound into the environment .

特性

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKKVPHWICHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![2,6-difluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2958568.png)

![5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde](/img/structure/B2958571.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2958574.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)

![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)

![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)